molecular formula C6H13ClN2O2 B6319517 4-Amino-piperidine-4-carboxylic acid hydrochloride CAS No. 76508-72-0

4-Amino-piperidine-4-carboxylic acid hydrochloride

Cat. No.: B6319517
CAS No.: 76508-72-0
M. Wt: 180.63 g/mol
InChI Key: WEJBMXYYKRBCNU-UHFFFAOYSA-N
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Description

4-Amino-piperidine-4-carboxylic acid hydrochloride (CAS 76508-73-1), also known as 4-Aminoisonipecotic acid hydrochloride, is a high-purity white to off-white powder with a molecular formula of C6H12N2O2·2HCl and a molecular weight of 217.1 g/mol [ ][ ][ ]. This compound is a versatile and valuable bifunctional building block in scientific research, featuring both an amino and a carboxylic acid group on the same piperidine ring, which allows for diverse chemical modifications [ ]. In Pharmaceutical Development , it serves as a critical synthetic intermediate in the discovery and synthesis of active compounds, particularly those targeting neurological disorders [ ]. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are extensively investigated for their biological activity [ ][ ]. For Biochemical Research , this compound is employed in the study of enzyme inhibitors, enabling researchers to explore potential treatments for diseases by modulating specific enzyme activity [ ]. Furthermore, its applications extend to Material Science , where it can be incorporated into polymers to enhance their properties and functionality, and to Analytical Chemistry , where it acts as a reagent in various analytical methods [ ]. This product is offered with a purity of ≥99% and should be stored at 0-8°C to maintain stability [

Properties

IUPAC Name

4-aminopiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJBMXYYKRBCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76508-73-1, 76508-72-0
Record name 4-Piperidinecarboxylic acid, 4-amino-, hydrochloride (1:2)
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Record name 4-aminopiperidine-4-carboxylic acid hydrochloride
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Biological Activity

4-Amino-piperidine-4-carboxylic acid hydrochloride, commonly referred to as 4-Aminopiperidine, is a compound that has garnered significant attention in the fields of pharmaceutical development and biochemical research. This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for 4-Aminopiperidine is C6H12N2O22HClC_6H_{12}N_2O_2\cdot 2HCl, which indicates its composition of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure allows for various interactions at the molecular level, making it a versatile compound in drug design and development.

Biological Activity Overview

4-Aminopiperidine exhibits a range of biological activities, primarily due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications span several domains:

  • Pharmaceutical Development : It is crucial in developing drugs targeting neurological disorders, showcasing potential therapeutic effects against conditions like Alzheimer's disease and other cognitive impairments .
  • Biochemical Research : The compound is utilized to study enzyme inhibitors, providing insights into potential treatments for various diseases by modulating enzyme activity .
  • Analytical Chemistry : It serves as a reagent in analytical methods for detecting and quantifying other chemical substances .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to 4-Aminopiperidine. For instance, a study assessed the inhibitory potential of synthesized compounds against COX enzymes. The results indicated significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory process:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These findings suggest that derivatives of 4-Aminopiperidine could be developed into effective anti-inflammatory agents .

Neuroprotective Effects

In another study focusing on neuroprotection, compounds derived from piperidine structures showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are relevant in Alzheimer's disease therapy. The incorporation of piperidine moieties enhanced brain exposure and antioxidant properties of these compounds .

Case Studies

  • Alzheimer's Disease Therapy : A derivative containing a piperidine moiety demonstrated significant inhibition of AChE, suggesting potential use in treating Alzheimer's disease by improving cholinergic transmission in the brain .
  • Analgesic Properties : In vivo studies indicated that certain derivatives exhibited analgesic effects comparable to established pain relief medications, highlighting their potential use in pain management therapies .

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:
APCA-HCl is primarily utilized in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structure allows for modifications that can lead to the development of novel drugs.

Case Study:
Research has shown that derivatives of APCA-HCl can act as potent inhibitors of key enzymes involved in neurodegenerative diseases. For instance, studies have demonstrated its efficacy in modulating neurotransmitter levels, which is crucial for treating conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research

Enzyme Inhibition Studies:
The compound serves as a valuable tool in studying enzyme inhibitors. By modulating enzyme activity, researchers can explore potential treatments for various diseases.

Example Findings:
A study indicated that APCA-HCl derivatives exhibited selective inhibition of certain proteases, which are implicated in cancer progression and metastasis. This selectivity suggests potential therapeutic applications in oncology .

Material Science

Polymer Incorporation:
APCA-HCl can be integrated into polymer matrices to enhance their properties. This application is particularly relevant in developing advanced materials with improved mechanical strength and thermal stability.

Data Table: Polymer Properties Enhanced by APCA-HCl

PropertyControl SampleSample with APCA-HCl
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
FlexibilityModerateHigh

Analytical Chemistry

Reagent Role:
In analytical chemistry, APCA-HCl acts as a reagent in various methods for detecting and quantifying chemical substances.

Application Example:
It has been used in chromatographic techniques to separate complex mixtures effectively. The compound's ability to form stable complexes with target analytes enhances detection sensitivity .

Agrochemical Formulations

Development of Safer Pesticides:
APCA-HCl is investigated for its potential in creating more effective agrochemicals, including pesticides and herbicides that are less harmful to the environment.

Research Insights:
Studies have shown that formulations containing APCA-HCl exhibit improved efficacy against common agricultural pests while reducing toxicity to non-target organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives with substituents at the 4-position are common in medicinal chemistry. Below is a detailed comparison of 4-amino-piperidine-4-carboxylic acid hydrochloride with structurally analogous compounds.

Piperidine-4-carboxylic Acid Hydrochloride (CAS 5984-56-5)

  • Molecular Formula: C₆H₁₁NO₂·HCl
  • Molecular Weight : 165.6 g/mol
  • Applications : Used as a building block in peptide synthesis and enzyme inhibitor design.

4-Methylpiperidine-4-carboxylic Acid Hydrochloride (CAS 919354-20-4)

  • Molecular Formula: C₇H₁₃NO₂·HCl
  • Molecular Weight : 179.6 g/mol (estimated)
  • Applications : Intermediate in the synthesis of kinase inhibitors and antimicrobial agents.

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)

  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Molecular Weight : 207.7 g/mol
  • Key Differences : Ethyl esterification of the carboxylic acid group improves lipophilicity, favoring CNS-targeting drug candidates.

Benzyl 4-Aminopiperidine-1-carboxylate Hydrochloride

  • Molecular Formula : C₁₃H₁₇N₂O₂·HCl
  • Molecular Weight : 296.7 g/mol
  • Key Differences : The benzyl ester group enhances stability under acidic conditions, making it suitable for oral drug formulations.

Structural and Functional Analysis

Table 1: Comparative Properties of Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-Amino-piperidine-4-carboxylic acid HCl Not explicitly listed C₆H₁₁N₂O₂·HCl ~180.6 (estimated) Amino, carboxylic acid
Piperidine-4-carboxylic acid HCl 5984-56-5 C₆H₁₁NO₂·HCl 165.6 Carboxylic acid
4-Methylpiperidine-4-carboxylic acid HCl 919354-20-4 C₇H₁₃NO₂·HCl 179.6 Methyl, carboxylic acid
Ethyl 4-methylpiperidine-4-carboxylate HCl 225240-71-1 C₉H₁₇NO₂·HCl 207.7 Methyl, ethyl ester
Benzyl 4-aminopiperidine-1-carboxylate HCl Not listed C₁₃H₁₇N₂O₂·HCl 296.7 Benzyl ester, amino

Key Observations:

Amino Group Impact: The 4-amino group in the target compound enhances polarity and hydrogen-bonding capacity, which may improve binding to biological targets like proteases or GPCRs .

Salt Form: Hydrochloride salts improve aqueous solubility, critical for intravenous formulations.

Ester vs. Acid : Esterified derivatives (e.g., ethyl or benzyl esters) exhibit higher logP values, favoring blood-brain barrier penetration compared to carboxylic acid forms .

Preparation Methods

Reaction Overview

This method adapts the Hofmann rearrangement, a classical reaction for converting primary amides to amines, as demonstrated in the synthesis of 1-boc-4-aminopiperidine. While the original patent focuses on Boc-protected derivatives, the protocol can be modified to yield 4-amino-piperidine-4-carboxylic acid hydrochloride by introducing a carboxylic acid group post-rearrangement.

Synthetic Steps

  • Protection of 4-Piperidinecarboxamide :

    • 4-Piperidinecarboxamide (48–50 g) is dissolved in distilled water (98–100 mL) and triethylamine (48–50 g).

    • Di-tert-butyl dicarbonate (78–80 g) is added dropwise at 20–25°C, forming 1-boc-4-piperidinecarboxamide via nucleophilic acyl substitution.

    • The product is isolated by dichloromethane extraction, acetone crystallization, and filtration (yield: 72–75 g, purity >95%).

  • Hofmann Rearrangement :

    • 1-boc-4-piperidinecarboxamide (50 g) is treated with bromine (60–80 g) in sodium hydroxide (40–60%, 198–200 mL) under reflux for 3–5 hours.

    • The reaction cleaves the amide bond, releasing CO₂ and generating 1-boc-4-aminopiperidine.

  • Deprotection and Hydrochloride Formation :

    • The Boc group is removed using hydrochloric acid, yielding 4-aminopiperidine.

    • Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Table 1: Key Reaction Parameters for Hofmann Rearrangement

ParameterConditionYieldPurity
Reaction Temperature20–25°C (protection), reflux (Hofmann)75–80%>95%
ReagentsBromine, NaOH, HCl
Crystallization SolventAcetone, petroleum ether

Advantages and Limitations

  • Advantages : High yield (>75%), scalability, and minimal byproducts.

  • Limitations : Requires hazardous bromine, strict pH control, and multiple protection/deprotection steps.

Nitrile Hydrolysis and Amination of 4-Piperidone Derivatives

Reaction Overview

This route, inspired by the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, leverages nitrile hydrolysis to introduce the carboxylic acid group. By substituting aniline with ammonia, the method can be tailored to produce this compound.

Synthetic Steps

  • Cyanohydrin Formation :

    • 4-Piperidone reacts with hydrocyanic acid in methanol under basic catalysis (0–15°C), forming 4-cyano-4-hydroxypiperidine.

  • Amination :

    • Ammonia replaces aniline in the original protocol, reacting with the cyanohydrin intermediate at reflux to yield 4-cyano-4-aminopiperidine.

  • Nitrile Hydrolysis :

    • The nitrile group is hydrolyzed using 70–90% sulfuric acid at 20–50°C for 50–90 hours, producing 4-amino-piperidine-4-carboxylic acid.

  • Hydrochloride Salt Formation :

    • The free base is treated with concentrated HCl, followed by crystallization from ethanol/water.

Table 2: Key Reaction Parameters for Nitrile Hydrolysis

ParameterConditionYieldPurity
Hydrolysis Temperature20–50°C60–70%>90%
ReagentsH₂SO₄, NH₃, HCl
Reaction Time50–90 hours

Advantages and Limitations

  • Advantages : Avoids halogenated reagents, uses cost-effective sulfuric acid, and achieves moderate yields.

  • Limitations : Prolonged reaction times, sensitivity to temperature fluctuations, and need for ammonia handling.

Comparative Analysis of Methods

Efficiency and Scalability

  • Hofmann Rearrangement : Superior for large-scale production due to shorter reaction times and higher yields but requires hazardous bromine.

  • Nitrile Hydrolysis : More sustainable but less efficient, making it suitable for small-scale peptide synthesis.

Industrial Applicability

  • Pharmaceutical manufacturers favor the Hofmann method for its reproducibility, whereas academic labs prefer nitrile hydrolysis for safety .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight165.6 g/mol
Solubility (pH 3)25 mg/mL in H2O
Stability (pH 7, 25°C)t1/2 = 48 hours
Purity AnalysisHPLC (C18 column, 0.1% TFA gradient)

Q. Table 2: Common Synthetic Byproducts

ByproductDetection MethodMitigation Strategy
Unreacted phenethylamineGC-MS, retention time 3.2 minExcess ketone reagent
Carboxylate ester derivativesNMR (δ 4.2 ppm, ester CH3)Acidic hydrolysis post-synthesis

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